molecular formula C32H21N5Na2O7S2 B1595528 C.I. Acid Black 26, disodium salt CAS No. 6262-07-3

C.I. Acid Black 26, disodium salt

Cat. No. B1595528
CAS RN: 6262-07-3
M. Wt: 697.7 g/mol
InChI Key: WXUZMLVSQROLEX-UHFFFAOYSA-L
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Description

C.I. Acid Black 26 , also known as Acid Black 26 , is a synthetic dye used primarily in the textile industry. Its chemical structure features a naphthalene-based chromophore with sulfonic acid groups. The compound is water-soluble and exhibits a dark black color. It is commonly employed for dyeing wool, silk, and other natural fibers.



Synthesis Analysis

The synthesis of Acid Black 26 involves several steps, including diazotization and coupling reactions. Starting materials include naphthalene derivatives and aniline compounds. The process typically occurs under acidic conditions, resulting in the formation of the azo dye.



Molecular Structure Analysis

The molecular formula of Acid Black 26 is C32H21N5O7S2.2Na . It consists of two sodium ions (Na^+) associated with the disodium salt form. The chromophore contains two azo (N=N) linkages, contributing to its coloration.



Chemical Reactions Analysis


  • Coupling Reaction : Acid Black 26 undergoes coupling reactions with various aromatic amines to produce a wide range of shades. These reactions involve the formation of new azo bonds.

  • Hydrolysis : In aqueous solutions, the sulfonic acid groups can undergo hydrolysis, affecting the dye’s stability and color intensity.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 280°C at standard atmospheric pressure.

  • Density : Ranges from 1.364 to 1.471 g/cm³ at 20°C.

  • Solubility : Moderately soluble in water (67.3-92.84 g/L at 20°C).

  • LogP (Partition Coefficient) : -2.5 to -1.984 at 20°C.


Safety And Hazards


  • Acid Black 26 is generally considered safe for use in textiles due to its limited skin absorption.

  • However, it is essential to handle the powder form with care to avoid inhalation.

  • As with any dye, avoid contact with eyes and skin.

  • Dispose of waste properly according to local regulations.


Future Directions

Research on Acid Black 26 continues to explore:



  • Eco-friendly Dyeing : Developing more sustainable dyeing processes.

  • Improved Stability : Enhancing the dye’s resistance to fading and degradation.

  • Biodegradability : Investigating its environmental impact and biodegradability.


properties

IUPAC Name

disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZMLVSQROLEX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21N5Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889507
Record name Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid Black 26, disodium salt

CAS RN

6262-07-3
Record name C.I. 27070
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-[4-[2-[4-(phenylamino)-3-sulfophenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 6-hydroxy-5-[[4-[[4-(phenylamino)-3-sulphonatophenyl]azo]naphthyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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